Cas no 1305324-92-8 (2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid)

2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid

- 2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid

- 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid, AldrichCPR

- 2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid

-

- MDL: MFCD20487065

- インチ: 1S/C11H12N2O3/c1-11(2,3)10-13-7-5-12-4-6(9(14)15)8(7)16-10/h4-5H,1-3H3,(H,14,15)

- InChIKey: JMBRSGBJKORISN-UHFFFAOYSA-N

- ほほえんだ: O1C2C(C(=O)O)=CN=CC=2N=C1C(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 287

- トポロジー分子極性表面積: 76.2

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 387.2±22.0 °C at 760 mmHg

- フラッシュポイント: 187.9±22.3 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B813468-10mg |

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid |

1305324-92-8 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B813468-50mg |

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid |

1305324-92-8 | 50mg |

$ 210.00 | 2022-06-06 | ||

| abcr | AB369227-1 g |

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid |

1305324-92-8 | 1 g |

€1,103.50 | 2023-07-19 | ||

| Matrix Scientific | 070936-250mg |

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid |

1305324-92-8 | 250mg |

$559.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279609-100mg |

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid |

1305324-92-8 | 95+% | 100mg |

¥2220.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279609-250mg |

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid |

1305324-92-8 | 95+% | 250mg |

¥5550.00 | 2024-08-09 | |

| TRC | B813468-100mg |

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid |

1305324-92-8 | 100mg |

$ 295.00 | 2022-06-06 | ||

| abcr | AB369227-1g |

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid; . |

1305324-92-8 | 1g |

€1103.50 | 2025-02-15 | ||

| A2B Chem LLC | AI29350-100mg |

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid |

1305324-92-8 | 95% | 100mg |

$209.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279609-1g |

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid |

1305324-92-8 | 95+% | 1g |

¥11845.00 | 2024-08-09 |

2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acidに関する追加情報

Introduction to 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic Acid (CAS No. 1305324-92-8)

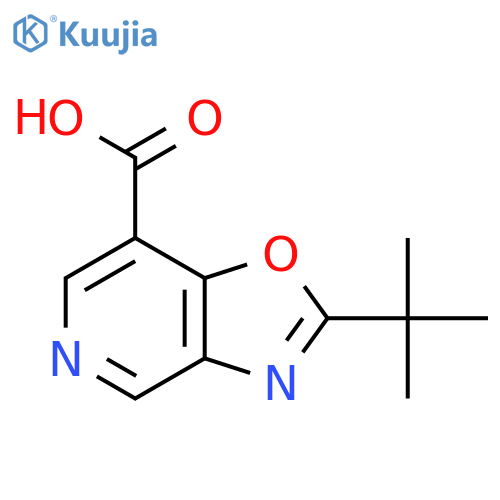

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1305324-92-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a tert-butyl group at the 2-position and a carboxylic acid moiety at the 7-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery.

The oxazolopyridine core is a fused heterocycle consisting of an oxygen-containing five-membered ring connected to a six-membered nitrogen-containing ring. This structural framework is highly versatile, allowing for modifications at various positions that can modulate its pharmacological properties. The tert-butyl group enhances lipophilicity and metabolic stability, while the carboxylic acid functionality provides opportunities for further derivatization, such as esterification or amidation, to improve solubility or target specific biological pathways.

In recent years, oxazolopyridines have been extensively studied for their potential as kinase inhibitors, particularly in the development of anticancer agents. The 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid derivative has been explored as a lead compound in several research initiatives due to its ability to interact with protein targets with high affinity. Preclinical studies have demonstrated its efficacy in inhibiting certain tyrosine kinases, which are overexpressed in various malignancies. The tert-butyl substitution at the 2-position appears to play a critical role in optimizing binding interactions within the active site of these enzymes.

Moreover, the carboxylic acid group at the 7-position offers a handle for covalent bond formation with cysteine residues in target proteins, a strategy that has been employed in the development of irreversible inhibitors. This property makes 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid particularly interesting for designing drugs that exhibit prolonged activity by covalently modifying their intended targets. Such mechanisms are highly sought after in oncology due to their potential to overcome drug resistance.

Recent advancements in computational chemistry have facilitated the rational design of derivatives based on this scaffold. Molecular docking studies have identified key interactions between 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid and its biological targets, providing insights into how structural modifications can enhance potency and selectivity. These computational approaches have guided experimental efforts toward optimizing pharmacokinetic profiles and minimizing off-target effects.

The synthesis of 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid involves multi-step organic transformations that require careful control of reaction conditions to ensure high yield and purity. The introduction of the oxazolopyridine core typically begins with cyclocondensation reactions between appropriate precursors under inert conditions. Subsequent functionalization at the 2- and 7-positions involves selective halogenation followed by nucleophilic substitution or other coupling reactions. The tert-butyl group is often introduced via Boc protection or direct alkylation strategies.

In vitro pharmacological evaluations have revealed that 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid exhibits promising activity against several disease-relevant targets. Notably, it has shown inhibitory effects on Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune disorders. The ability of this compound to modulate JAK activity has sparked interest in its potential as an anti-inflammatory agent. Additionally, preclinical data suggest that it may interfere with signaling pathways involved in cell proliferation and survival, making it a candidate for further exploration in therapeutic contexts beyond oncology.

The carboxylic acid group at the 7-position also facilitates prodrug development strategies. By converting this group into esters or amides, researchers can enhance oral bioavailability or target specific tissues for localized action. For instance, fatty acid esters of this compound have been investigated as lipid-based prodrugs that improve membrane permeability upon administration.

From a chemical biology perspective, 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid serves as a valuable tool for studying enzyme mechanisms and protein-protein interactions. Its structural features allow it to be used as a probe in biochemical assays where modifications can reveal insights into binding affinities and kinetic parameters. Furthermore, its derivatization into fluorescent probes has enabled real-time imaging of biological processes involving its target proteins.

The growing interest in heterocyclic compounds like oxazolopyridines underscores their importance as pharmacophores in modern drug discovery. The unique combination of electronic and steric properties offered by 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid makes it an attractive candidate for further development. As research continues to uncover new therapeutic applications and synthetic methodologies, this compound is likely to remain at the forefront of medicinal chemistry innovation.

1305324-92-8 (2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid) 関連製品

- 1326833-31-1(1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)

- 2381892-64-2(rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid)

- 1864062-71-4(2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione)

- 62854-55-1(1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO-)

- 2679934-90-6(tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate)

- 1592777-37-1(1-Hexanone, 3-amino-1-cyclopropyl-)

- 18041-25-3(Cesium, (triiodoplumbyl)-)

- 899945-36-9(N-(2,2-diethoxyethyl)-N'-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide)

- 2567496-17-5(9-Bromo-1-chlorononan-2-one)

- 1439899-47-4(2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid)